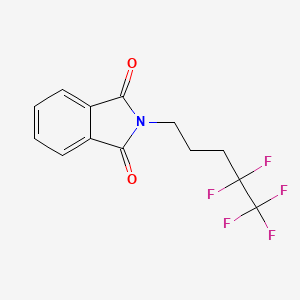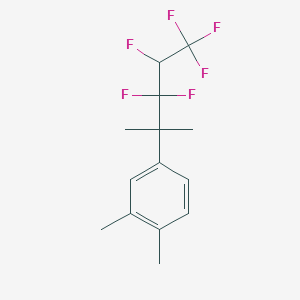
4-(2,2,2-Trichloroethyl)fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2,2-Trichloroethyl)fluorobenzene (TFCB) is an organofluorine compound with the molecular formula C6H2Cl3F. It is a colorless liquid with a pungent odor and is highly volatile. It is used in a variety of scientific applications, including synthesis and lab experiments. TFCB is also known as trichloroethyl fluoride, trifluoroethyl chloride, trifluorochloroethylene, and trifluorochloroethylene.
作用機序
TFCB is an organofluorine compound, meaning that it contains atoms of both carbon and fluorine. The fluorine atoms are highly electronegative, meaning that they are able to form strong bonds with other molecules. The carbon atoms are also able to form strong bonds with other molecules, but the fluorine atoms are more electronegative and thus form stronger bonds. This allows TFCB to act as a catalyst in certain reactions, such as the synthesis of organofluorine compounds.
Biochemical and Physiological Effects
TFCB is a highly volatile compound and can be toxic if inhaled or ingested. It can cause irritation to the eyes, skin, and respiratory tract. Prolonged exposure to TFCB can cause damage to the liver and kidneys, as well as to the nervous system. It is also a known carcinogen and has been linked to an increased risk of cancer.
実験室実験の利点と制限
TFCB has several advantages when used in lab experiments. It is a highly volatile compound, which makes it easy to handle and store. It is also relatively inexpensive and has a wide range of applications. However, it can be toxic and can cause irritation to the eyes, skin, and respiratory tract. It is also a known carcinogen and should be handled with caution.
将来の方向性
There are a number of potential future directions for the use of TFCB in scientific research. It could be used in the synthesis of more complex organofluorine compounds, such as perfluorinated compounds. It could also be used to synthesize polymers, semiconductor materials, and fluorinated surfactants. Additionally, further research could be conducted to determine the biochemical and physiological effects of TFCB on humans and other organisms. Finally, additional research could be conducted to determine the potential uses of TFCB in other fields, such as medicine and agriculture.
合成法
TFCB is synthesized by the reaction of trifluorochloroethylene and chlorine. This reaction is carried out in the presence of a catalyst, such as a Lewis acid, to promote the formation of a carbon-chlorine bond. The reaction is conducted at temperatures between -20 °C and +50 °C, and the reaction is usually complete in a few minutes.
科学的研究の応用
TFCB is used in a variety of scientific applications, including synthesis, laboratory experiments, and research. It is used in the synthesis of organofluorine compounds, such as perfluorinated compounds, and in the synthesis of pharmaceuticals. It is also used in the synthesis of polymers, in the production of semiconductor materials, and in the synthesis of fluorinated surfactants.
特性
IUPAC Name |
1-fluoro-4-(2,2,2-trichloroethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3F/c9-8(10,11)5-6-1-3-7(12)4-2-6/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUZHDCUODZMDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(Cl)(Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Amino-alpha-[3-chloro-4-(trifluormethoxy)benzyl]benzeneacetonitrile](/img/structure/B6312366.png)









